![molecular formula C29H55NO6 B565224 (2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers CAS No. 1356932-14-3](/img/no-structure.png)

(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

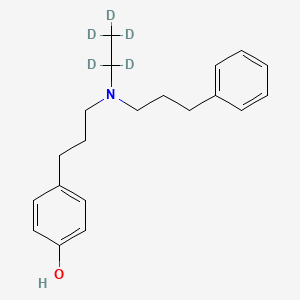

“(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers” is a chemical compound with the molecular formula C29H52D3NO6 . It is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 516.77 and a density of 1.0±0.1 g/cm3 . Its boiling point is 645.8±55.0 °C at 760 mmHg . The compound has a molar refractivity of 144.9±0.3 cm3 . It has 7 H bond acceptors, 3 H bond donors, and 25 freely rotating bonds .Scientific Research Applications

Stereoselective Synthesis and Chemical Biology

- The compound is related to the stereoselective synthesis of amino acids, crucial in chemical biology and organic chemistry. For example, the stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid has been achieved using related methods (Wee & Mcleod, 2003).

Enzymatic Conversion in Biotechnology

- In biotechnology, similar compounds have been used in enzymatic conversion processes. For instance, enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) into bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) have been studied, showcasing the potential of these compounds in green chemistry and organic synthesis (Cajnko et al., 2020).

Organic Synthesis and Pharmaceutical Research

- These compounds are also significant in the field of organic synthesis, particularly in the creation of new chiral entities for use in total synthesis and pharmaceutical research. The development of new product isolation procedures using microbiologically produced acids, like 2-oxo-glutaric acid and 2-oxo-D-gluconic acid, demonstrates the versatility of these compounds (Aurich et al., 2012).

Bio-based Chemicals and Sustainable Materials

- Research in industrial chemistry has explored the synthesis of bio-based materials, such as 2,5-furandicarboxylic acid (FDCA) from fructose, using methods that could be related to the compound . This highlights the role of such compounds in sustainable material production (Chen et al., 2018).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for compound '(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers)' involves the protection of the hydroxyl group, the activation of the carboxylic acid, the coupling of the protected amino acid, and the deprotection of the hydroxyl and amino groups.", "Starting Materials": [ "Hexadecanoic acid-d3", "L-leucine", "Hexylamine", "Diisopropylcarbodiimide (DIC)", "N,N-Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Methanol", "Hydrochloric acid (HCl)", "Sodium bicarbonate (NaHCO3)", "Ethyl acetate", "Sodium chloride (NaCl)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Hexadecanoic acid-d3 is protected with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole in DMF to form the TBDMS-protected hexadecanoic acid-d3.", "The TBDMS-protected hexadecanoic acid-d3 is activated with DIC and DIPEA in DMF to form the corresponding active ester.", "L-leucine is protected with tert-butyloxycarbonyl chloride (Boc-Cl) and DIPEA in DMF to form the Boc-protected L-leucine.", "The Boc-protected L-leucine is coupled with the active ester of the TBDMS-protected hexadecanoic acid-d3 in DMF to form the protected diastereomeric product.", "The TBDMS and Boc protecting groups are removed with TBAF in methanol to form the diastereomeric product.", "The diastereomeric product is treated with HCl to remove the formyl protecting group and to form the corresponding acid.", "The acid is neutralized with NaHCO3 and extracted with ethyl acetate.", "The organic layer is washed with water, brine, and dried with MgSO4.", "The solvent is removed by evaporation to yield the final product." ] } | |

CAS RN |

1356932-14-3 |

Product Name |

(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid-d3(Mixture of Diastereomers |

Molecular Formula |

C29H55NO6 |

Molecular Weight |

516.778 |

IUPAC Name |

(2S,3S,5S)-2-hexyl-3-hydroxy-5-[(2S)-5,5,5-trideuterio-2-formamido-4-methylpentanoyl]oxyhexadecanoic acid |

InChI |

InChI=1S/C29H55NO6/c1-5-7-9-11-12-13-14-15-16-18-24(36-29(35)26(30-22-31)20-23(3)4)21-27(32)25(28(33)34)19-17-10-8-6-2/h22-27,32H,5-21H2,1-4H3,(H,30,31)(H,33,34)/t24-,25-,26-,27-/m0/s1/i3D3/t23?,24-,25-,26-,27- |

InChI Key |

FKUNIADJSAJLGB-HDVRVJOHSA-N |

SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)OC(=O)C(CC(C)C)NC=O |

synonyms |

N-Formyl-L-leucine(1S)-1-[(2S,3S)-3-carboxy-2-hydroxynonyl]dodecyl Ester-d3; _x000B_5-(Formamido-4-methylpentanoyloxy)-2-hexyl-3-hydroxyhexadecanoic Acid-d3; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

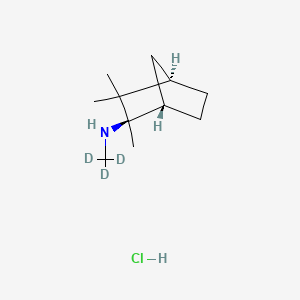

![2-[4-(3,6-Dimethylheptan-3-yl)phenoxy]ethanol](/img/structure/B565141.png)

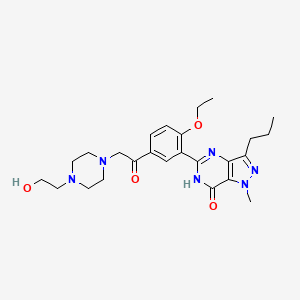

![2-Azido-3,4,7,8-tetramethyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565151.png)

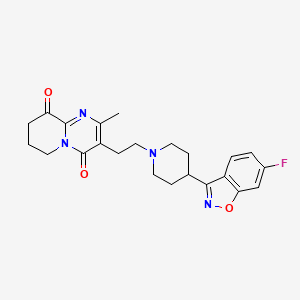

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B565153.png)

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)